6-Bromo-N-methylhexan-1-amine hydrobromide
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Overview
Description
6-Bromo-N-methylhexan-1-amine hydrobromide is an organic compound with the molecular formula C7H17Br2N. It is a hydrobromide salt of 6-bromo-N-methylhexan-1-amine, which is a derivative of hexanamine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methylhexan-1-amine hydrobromide typically involves the bromination of N-methylhexan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The bromination process can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylhexan-1-amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of N-methylhexan-1-amine derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
6-Bromo-N-methylhexan-1-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Bromo-N-methylhexan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical transformations. The compound’s amine group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromohexan-1-amine hydrobromide
- 6-Bromo-N,N,N-trimethylhexan-1-aminium bromide
- 2-Bromo-N-methyl-ethylamine hydrobromide
Uniqueness
6-Bromo-N-methylhexan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in both research and industrial applications .
Properties
Molecular Formula |
C7H17Br2N |
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Molecular Weight |
275.02 g/mol |
IUPAC Name |
6-bromo-N-methylhexan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-9-7-5-3-2-4-6-8;/h9H,2-7H2,1H3;1H |
InChI Key |
RLVHXBRUAGZIJX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCCBr.Br |
Origin of Product |
United States |
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